molecular formula C18H16N4O B6136257 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No. B6136257
M. Wt: 304.3 g/mol
InChI Key: MSHHLOPPORLREL-UHFFFAOYSA-N
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Description

7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazolopyrimidines, which have been identified as promising scaffolds for the design of new drugs.

Mechanism of Action

The mechanism of action of 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the cAMP/PKA and MAPK/ERK pathways.
Biochemical and Physiological Effects:
Studies have shown that 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibits a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. It also exhibits neuroprotective effects and has been identified as a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is its versatility as a scaffold for the design of new drugs. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One area of focus is the development of new synthetic methods for the production of this compound and its derivatives. Another area of interest is the identification of new pharmacological targets for this compound and the design of new drugs based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been reported in the literature using various methods. One of the most common methods involves the reaction of 2-aminopyrazole with ethyl acetoacetate in the presence of phosphorous oxychloride and triethylamine. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the final product.

Scientific Research Applications

7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been extensively studied for its potential applications in drug discovery and development. It has been identified as a potent inhibitor of various enzymes and receptors, including protein kinases, phosphodiesterases, and adenosine receptors.

properties

IUPAC Name

11-ethyl-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-3-21-10-9-15-14(18(21)23)11-19-17-16(12(2)20-22(15)17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHHLOPPORLREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Ethyl-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

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